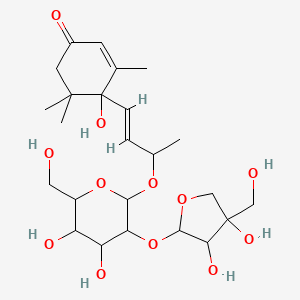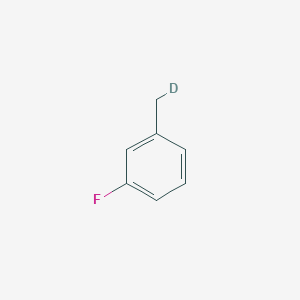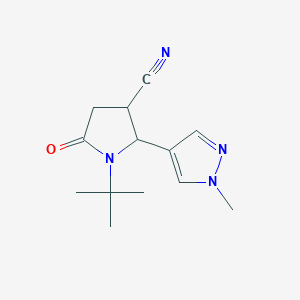
2-Ethoxyethanol-1,1,2,2-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethanol-1,1,2,2-D4 is a deuterated version of 2-Ethoxyethanol, a solvent widely used in commercial and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of deuterated ethanol (C2D5OH) and ethylene oxide (C2H4O) under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Ethoxyethanol-1,1,2,2-D4 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include ethylene glycol derivatives, aldehydes, and various substituted ethers. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxyethanol-1,1,2,2-D4 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in diagnostic imaging and as a reference standard in pharmaceutical research.
Industry: It finds applications in the production of paints, coatings, and cleaning agents
Mechanism of Action
The mechanism of action of 2-Ethoxyethanol-1,1,2,2-D4 involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In metabolic studies, the deuterium atoms allow for the tracing of metabolic pathways without altering the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: Another glycol ether with similar solvent properties but different reactivity due to the presence of a methoxy group.
2-Butoxyethanol: A glycol ether with a longer carbon chain, offering different solubility and reactivity characteristics.
2-Propoxyethanol: Similar to 2-Ethoxyethanol but with a propoxy group, affecting its physical and chemical properties.
Uniqueness
2-Ethoxyethanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts.
Properties
CAS No. |
1219805-07-8 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-ethoxyethanol |
InChI |
InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3/i3D2,4D2 |
InChI Key |
ZNQVEEAIQZEUHB-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC)O |
Canonical SMILES |
CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)



![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
